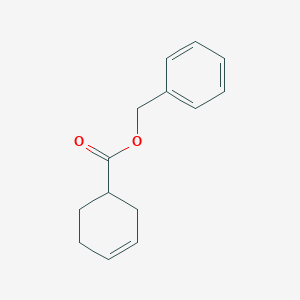

苯甲酸苄酯

描述

Benzyl 3-cyclohexene-1-carboxylate is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.27 g/mol . The IUPAC name for this compound is benzyl cyclohex-3-ene-1-carboxylate .

Molecular Structure Analysis

The compound has a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ester . The InChIKey for this compound is MJEQUKHBEDFOSW-UHFFFAOYSA-N .Chemical Reactions Analysis

A new bacterial carboxylesterase (CarEst3) was identified by genome mining and found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM . CarEst3 displayed a high substrate tolerance and a stable catalytic performance .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 26.3 Ų and a complexity of 252 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 216.115029749 g/mol .科学研究应用

Biocatalysis in Pharmaceutical Synthesis

Benzyl 3-cyclohexene-1-carboxylate is used in the synthesis of pharmaceutical intermediates. Enzymes like carboxylesterases have been identified to efficiently hydrolyze this compound for the production of optically active intermediates, which are crucial for creating drugs like Edoxaban, an anticoagulant medication .

Organic Synthesis

This compound serves as a precursor in various organic synthesis reactions. Its structure allows for enantioselective preparation, which is essential for creating chiral molecules used in different chemical applications .

Material Science

In material science, Benzyl 3-cyclohexene-1-carboxylate can be involved in the synthesis of activated carbon through pyrolysis methods, contributing to the development of eco-friendly materials .

Biochemistry Research

The compound’s properties make it suitable for biochemistry research, particularly in studying enzyme kinetics and mechanisms of action .

Chemical Education

It can also be used as a teaching tool in chemical education to demonstrate reactions at the benzylic position and resonance stabilization concepts .

Medicinal Chemistry

In medicinal chemistry, Benzyl 3-cyclohexene-1-carboxylate derivatives may be used as isosteric replacements for carboxylic acids in drug design, enhancing metabolic stability of pharmaceuticals .

未来方向

The enantioselective hydrolysis of 4.0 M (560 g·L-1) rac-CHCM was accomplished, yielding (S)-CHCM with a >99% ee, a substrate to catalyst ratio of 1400 g·g-1, and a space-time yield of 538 g·L-1·d-1 . This suggests potential for further exploration and application in the field of organic synthesis .

作用机制

Target of Action

The primary target of Benzyl 3-cyclohexene-1-carboxylate is a bacterial carboxylesterase, specifically CarEst3 . This enzyme was identified through genome mining and has been found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure .

Mode of Action

The compound interacts with its target, CarEst3, through a process of hydrolysis. The enzyme CarEst3 hydrolyzes the racemic methyl 3-cyclohexene-1-carboxylate, which has a nearly symmetric structure, to synthesize (S)-CHCM .

Biochemical Pathways

The biochemical pathway involved in this process is the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate by CarEst3. This results in the synthesis of (S)-CHCM, an important building block for the synthesis of a wide range of pharmaceuticals and high-value products .

Result of Action

The result of the action of Benzyl 3-cyclohexene-1-carboxylate is the production of (S)-CHCM through the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate . This product is a key building block in the synthesis of various pharmaceuticals and high-value products .

属性

IUPAC Name |

benzyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEQUKHBEDFOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452170 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-cyclohexene-1-carboxylate | |

CAS RN |

91503-67-2 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)